1-(tert-Butyl)piperazin-2-one

Descripción

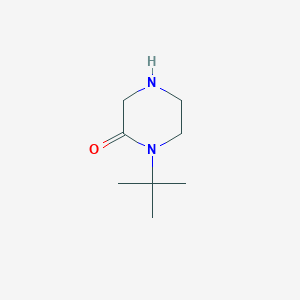

Structure

3D Structure

Propiedades

IUPAC Name |

1-tert-butylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-8(2,3)10-5-4-9-6-7(10)11/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHWGNAPUMDIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630372 | |

| Record name | 1-tert-Butylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681483-76-1 | |

| Record name | 1-tert-Butylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 1 Tert Butyl Piperazin 2 One and Its Derivatives

Established Synthetic Routes and Reaction Mechanisms

Established methods for the synthesis of piperazin-2-one (B30754) derivatives often involve well-known reaction types that have been adapted for this heterocyclic system. These routes provide reliable access to the target compounds, although they may sometimes be limited by factors such as substrate scope or reaction conditions.

Nucleophilic acyl substitution is a fundamental reaction in the synthesis of piperazin-2-ones. A common strategy involves the cyclization of an N-substituted ethylenediamine (B42938) derivative with a reagent that provides the carbonyl group. For the synthesis of 1-(tert-Butyl)piperazin-2-one, this can be envisioned through the reaction of N-tert-butylethylenediamine with a suitable two-carbon electrophile, such as chloroacetyl chloride or an α-haloester like ethyl chloroacetate.

The reaction mechanism typically proceeds via an initial acylation of the more nucleophilic secondary amine of N-tert-butylethylenediamine, followed by an intramolecular nucleophilic substitution to displace the halide and form the six-membered ring. The choice of base and solvent is critical to facilitate both the initial acylation and the subsequent cyclization step.

While specific examples for the direct synthesis of this compound via this route are not extensively detailed in readily available literature, this approach remains a foundational and plausible method based on general principles of organic synthesis.

The introduction of the tert-butyl group onto the piperazine-2-one scaffold can also be achieved through N-alkylation. This approach would start with a pre-formed piperazin-2-one ring, which is then alkylated at the N1 position. However, direct alkylation of piperazin-2-one with a tert-butyl halide is challenging due to the steric hindrance of the tert-butyl group and the potential for competing reactions.

Alternative N-alkylation strategies for related piperazine (B1678402) systems often employ reductive amination. rsc.org This would involve the reaction of piperazin-2-one with acetone, followed by reduction of the resulting enamine or iminium intermediate. However, this method is more suitable for introducing isopropyl groups rather than tert-butyl groups. Given the challenges associated with introducing a sterically demanding tert-butyl group via direct alkylation, this method is less commonly employed for the synthesis of this compound.

Modern synthetic chemistry increasingly favors one-pot procedures that combine multiple reaction steps without the isolation of intermediates, thereby increasing efficiency and reducing waste. For the synthesis of piperazine derivatives, one-pot approaches have been developed that utilize click chemistry, a set of powerful, reliable, and selective reactions. nih.gov

A one-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine carboxylates has been reported, demonstrating the utility of click chemistry in rapidly generating complex piperazine-containing molecules. nih.gov This specific example highlights the synthesis of a piperazine derivative with a tert-butoxycarbonyl group, which is distinct from a direct N-tert-butyl substitution. However, the principles of one-pot synthesis and click chemistry are applicable to the broader field of piperazine chemistry and may inspire future routes to this compound.

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly convergent and diversity-oriented approach to complex molecules. The Ugi and Passerini reactions are prominent examples of MCRs that have been applied to the synthesis of heterocyclic compounds.

While a specific multi-component reaction for the direct synthesis of this compound is not prominently described, MCRs have been utilized to create diverse libraries of piperazine-based compounds. For instance, a one-pot synthesis of diketopiperazines, which share a structural relationship with piperazin-2-ones, has been achieved via multi-component reactions based on isocyanides. nih.gov This research showcases the potential of MCRs to construct the core piperazine ring system with various substituents. nih.gov

Novel and Green Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign synthetic methods. This includes the use of safer solvents, minimizing waste, and avoiding the use of toxic reagents and heavy metals.

The use of transition metals in catalysis, while highly effective, can lead to product contamination with metal residues, which is a significant concern in pharmaceutical synthesis. Consequently, there is a growing interest in developing transition-metal-free synthetic methods.

For the synthesis of N-arylpiperazines, transition-metal-free approaches have been successfully developed. These methods often rely on the inherent reactivity of the substrates under specific reaction conditions to achieve the desired transformation without the need for a metal catalyst. While the direct N-alkylation with a tert-butyl group presents its own challenges, the broader trend towards transition-metal-free synthesis is an important consideration for the future development of cleaner routes to this compound and its derivatives.

Catalyzed Cyclization and Rearrangement Reactions

The formation of the piperazin-2-one core often relies on catalyzed intramolecular or intermolecular cyclization reactions. Palladium-catalyzed reactions are particularly prominent in this field. For instance, an enantioselective synthesis of N-protected piperazin-2-ones has been achieved through a palladium-catalyzed decarboxylative allylic alkylation. researchgate.net This method allows for the construction of chiral piperazinone structures with high yields and enantioselectivity. researchgate.net

Another powerful strategy involves cascade reactions promoted by transition metals. A one-pot, metal-promoted transformation has been developed that utilizes a chloro allenylamide, a primary amine, and an aryl iodide to afford highly substituted piperazinones. thieme-connect.combohrium.com This process facilitates the formation of three new bonds in a single operation, showcasing a high degree of efficiency. thieme-connect.combohrium.com While these examples may yield derivatives with various substituents, the core catalytic principles are applicable to the synthesis of the this compound scaffold.

Platinum-catalyzed cycloisomerization and tandem cyclization/1,2-migration reactions have also been employed to create related nitrogen-containing heterocycles like indolizinones and pyrrolones. nih.govnih.gov These reactions proceed by activating an alkyne for a nucleophilic attack by a nitrogen atom, a mechanistic principle that could be adapted for piperazin-2-one synthesis from suitable acyclic precursors. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of synthetic routes to piperazin-2-ones is highly dependent on the careful optimization of reaction parameters. For cascade reactions leading to piperazinone derivatives, a systematic variation of catalysts, bases, solvents, and stoichiometry is crucial for maximizing yield and purity. thieme-connect.combohrium.com

For example, in the palladium-catalyzed cascade synthesis of piperazinones, initial experiments to screen various conditions revealed key factors for success. thieme-connect.combohrium.com The choice of the palladium catalyst system, such as Pd(PPh₃)₄ or a combination of Pd(dba)₂/PPh₃, significantly influences the reaction outcome. thieme-connect.com Furthermore, the addition of a silver salt, like AgNO₃, was found to improve yields substantially. thieme-connect.com The quantity of the amine reactant and the type of base used are also critical parameters that require fine-tuning. thieme-connect.com

The following table illustrates a typical optimization process for a related palladium-catalyzed piperazinone synthesis, demonstrating how systematic adjustments can lead to improved outcomes. thieme-connect.com

| Entry | Catalyst System | Additive (0.5 equiv.) | Base | Amine (equiv.) | Yield (%) |

| 1 | Pd(PPh₃)₄ | None | Cs₂CO₃ | 3 | Moderate |

| 2 | Pd(dba)₂/PPh₃ | None | Cs₂CO₃ | 3 | Low |

| 3 | Pd(PPh₃)₄ | AgNO₃ | Cs₂CO₃ | 3 | 74 |

| 4 | Pd(dba)₂/PPh₃ | AgNO₃ | Cs₂CO₃ | 3 | 71 |

| 5 | Pd(PPh₃)₄ | AgNO₃ | K₂CO₃ | 3 | Lower |

| 6 | Pd(PPh₃)₄ | AgNO₃ | Cs₂CO₃ | 2 | Decreased |

| 7 | Pd(PPh₃)₄ | AgNO₃ | Cs₂CO₃ | 4 | Increased |

This data is representative of optimization studies for piperazinone synthesis and is based on findings for related structures. thieme-connect.com

Intermediate Synthesis and Functionalization Strategies

The synthesis of this compound often begins with the preparation of a suitably protected piperazine intermediate. The use of a protecting group on one of the nitrogen atoms allows for selective functionalization of the other. The tert-butyloxycarbonyl (Boc) group is widely used for this purpose, making 1-BOC-piperazine a crucial starting material. chemicalbook.commdpi.com

Traditional methods for preparing 1-BOC-piperazine involve the direct reaction of anhydrous piperazine with di-tert-butyl dicarbonate. chemicalbook.com However, this can lead to the formation of the disubstituted by-product, 1,4-bis(Boc)piperazine. chemicalbook.com To improve selectivity and yield, optimized procedures have been developed. One such method involves using specific catalysts and controlling the stoichiometry in a mixed solvent system of methanol (B129727) and water, achieving yields as high as 98.6%. chemicalbook.com

An alternative, multi-step approach starts from diethylamine (B46881) and involves chlorination, Boc protection, and a final cyclization with ammonia (B1221849) to yield 1-BOC-piperazine. chemicalbook.com This route can result in yields exceeding 93.5% with high purity. chemicalbook.com Another innovative one-pot synthesis for monosubstituted piperazines involves the in-situ formation of piperazine monoacetate or monohydrochloride, which then reacts selectively with an appropriate reagent. mdpi.com Once an intermediate like 1-BOC-piperazine is obtained, the Boc group can be removed, and the free amine can be alkylated to introduce the tert-butyl group before subsequent reactions to form the lactam ring.

Introducing chemical diversity to the piperazin-2-one scaffold is essential for its application in drug discovery. This is often achieved by modifying the core structure through reactive handles. One of the most direct, albeit challenging, methods is the direct C-H functionalization of the piperazine ring. nih.gov While significant progress has been made in the C-H functionalization of other saturated N-heterocycles, the presence of the second nitrogen atom in the piperazine ring can complicate these reactions, sometimes leading to side reactions or inhibiting catalyst activity. nih.govmdpi.com

Despite these challenges, methods such as photoredox catalysis have been used to achieve α-C–H arylation of N-Boc piperazines. encyclopedia.pub Another well-established strategy is the deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base like s-BuLi, followed by trapping the resulting organolithium species with an electrophile. whiterose.ac.uk This lithiation-trapping sequence allows for the introduction of a wide array of substituents onto the carbon framework of N-Boc protected piperazines. whiterose.ac.uk The cascade synthesis method mentioned earlier also provides two points for introducing diversity, through the choice of the primary amine and the aryl iodide. thieme-connect.combohrium.com These strategies can be employed on a pre-formed this compound ring or at an earlier intermediate stage to generate a library of functionalized derivatives.

Iii. Advanced Spectroscopic and Analytical Characterization of 1 Tert Butyl Piperazin 2 One Analogues

Structural Elucidation Techniques

The precise determination of the three-dimensional arrangement of atoms within 1-(tert-Butyl)piperazin-2-one analogues is achieved through a combination of powerful spectroscopic methods. Each technique provides unique and complementary information, leading to an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H-NMR spectra of this compound analogues, the tert-butyl group typically presents as a sharp singlet in the upfield region, around 1.3-1.5 ppm, due to the magnetic equivalence of its nine protons. The protons on the piperazinone ring exhibit more complex splitting patterns and chemical shifts depending on their position relative to the carbonyl group and the nitrogen atoms. For instance, in N-Boc piperazine (B1678402) derivatives, the methylene (B1212753) protons adjacent to the nitrogen atom of the Boc group appear at approximately 3.4-3.6 ppm, while those adjacent to the other nitrogen are found at around 2.7-2.9 ppm. rsc.orgchemicalbook.com For a related compound, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, the piperazine protons appear as multiplets at approximately 3.39 ppm and 3.59 ppm. tandfonline.com

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon framework. The quaternary carbon of the tert-butyl group is typically observed around 80 ppm, while the methyl carbons appear near 28 ppm. rsc.org The carbonyl carbon of the piperazin-2-one (B30754) ring gives a characteristic signal in the downfield region, often between 165 and 175 ppm. The chemical shifts of the methylene carbons in the piperazine ring are influenced by the neighboring substituents. For example, in tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, the piperazine ring carbons resonate at 43.6 ppm and 52.6 ppm. researchgate.net In 2-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl) benzyl)isoindoline-1,3-dione, the piperazine ring carbons appear at 52.99 and 48.64 ppm. researchgate.net

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |

|---|---|---|---|

| tert-Butyl piperidine-1-carboxylate | 3.35 (m, 4H), 1.56-1.45 (m, 15H) | 154.89, 79.03, 44.31, 28.42, 25.69, 24.45 | rsc.org |

| tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate | 8.16 (d, 2H), 6.88 (d, 2H), 3.59 (t, 4H), 3.39 (t, 4H), 1.48 (s, 9H) | 154.6, 154.1, 138.8, 125.9, 112.8, 80.5, 47.9, 43.8, 28.4 | tandfonline.com |

| 1-(4-nitrobenzoyl)piperazine | 8.27 (d, 2H), 7.56 (d, 2H), 3.77 (br s, 2H), 3.33 (br s, 2H), 2.96 (br s, 2H), 2.81 (br s, 2H), 1.72 (s, 1H) | 163.1, 148.5, 142.2, 128.2, 124.0, 49.0, 46.6, 46.0, 43.5 | nih.gov |

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. In the analysis of this compound analogues, techniques like Electrospray Ionization (ESI) are commonly used to generate molecular ions. thieme-connect.comnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. This is crucial for confirming the identity of a newly synthesized compound. For example, the HRMS (ESI) data for a piperazinone derivative with the formula C13H14ClNO showed a calculated m/z for [M+Na]+ of 258.06561, with the found value being 258.06528, confirming the elemental composition. thieme-connect.com

The fragmentation patterns observed in the mass spectrum (MS/MS) provide valuable structural information. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring and loss of substituents. The tert-butyl group often fragments through the loss of isobutylene (B52900) (56 Da). The fragmentation of piperazine designer drugs is well-studied, with characteristic ions being used for their identification. researchgate.netresearchgate.net For instance, the fragmentation of N-substituted piperazines can be influenced by the nature of the metal ion in coordination complexes, providing insights into the metal-binding sites. nih.gov

| Compound/Fragment | Technique | m/z (Observed) | m/z (Calculated) | Reference |

|---|---|---|---|---|

| [C13H14ClNO + Na]+ | HRMS (ESI) | 258.06528 | 258.06561 | thieme-connect.com |

| 1-benzylpiperazine (BZP) | GC-MS | 91, 134, 176, 56 | - | researchgate.net |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | GC-MS | 188, 230, 172, 145 | - | researchgate.net |

| 2-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl) benzyl)isoindoline-1,3-dione [M+1]+ | HRMS (ESI) | - | 488.2099 | researchgate.net |

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a this compound analogue will show characteristic absorption bands.

A strong absorption band corresponding to the C=O (amide) stretching vibration is expected in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the piperazinone ring, if present, would appear as a band in the 3200-3500 cm⁻¹ region. The C-N stretching vibrations typically occur in the 1000-1350 cm⁻¹ range. The presence of the tert-butyl group is indicated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1365-1395 cm⁻¹. brainly.com For N-Boc protected piperazines, a characteristic strong C=O stretch from the carbamate (B1207046) is observed around 1690-1700 cm⁻¹. spectrabase.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide C=O | Stretching | 1630 - 1680 | General |

| N-H (secondary amine/amide) | Stretching | 3200 - 3500 | researchgate.net |

| C-N | Stretching | 1000 - 1350 | researchgate.net |

| Aliphatic C-H (tert-butyl) | Stretching | 2850 - 2960 | brainly.com |

| Carbamate C=O (N-Boc) | Stretching | 1690 - 1700 | spectrabase.com |

For piperazine derivatives, X-ray crystallography can confirm the chair or boat conformation of the piperazine ring and the stereochemistry at chiral centers. nih.govresearchgate.net In the crystal structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, the piperazine ring adopts a chair conformation. researchgate.net Similarly, the crystal structure of 1,4-Bis(4-tert-butylbenzyl)piperazine shows the piperazine ring in a chair conformation with pseudo-equatorial substituents. nih.gov The analysis of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate also confirmed its molecular structure through single crystal X-ray diffraction. tandfonline.com These studies provide invaluable data on intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing. researchgate.net

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 1,4-Bis(4-tert-butylbenzyl)piperazine | Triclinic | P-1 | a = 6.162 Å, b = 9.616 Å, c = 10.656 Å, α = 114.279°, β = 92.42°, γ = 96.50° | nih.gov |

| tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate | Monoclinic | P2₁/c | a = 15.658 Å, b = 5.864 Å, c = 17.781 Å, β = 108.06° | researchgate.net |

| 1-(4-nitrobenzoyl)piperazine | Monoclinic | C2/c | a = 24.587 Å, b = 7.0726 Å, c = 14.171 Å, β = 119.257° | nih.gov |

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound and its analogues.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds and for their quantification. researchgate.net For piperazine derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed, often using a C18 stationary phase. nih.gov

The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Detection is frequently achieved using a UV detector, as the aromatic or carbonyl functionalities in many piperazine analogues absorb UV light. nih.govjocpr.com For compounds lacking a strong chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be performed to enable sensitive detection. jocpr.comjocpr.com

Method validation is a critical aspect, ensuring the HPLC method is accurate, precise, linear, and specific for the analyte. This includes determining the limit of detection (LOD) and limit of quantification (LOQ). For a series of piperazine derivatives, an HPLC-DAD method was developed with LOQs ranging from 0.125 µg/ml to 0.5 µg/ml. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Octadecyl (C18), e.g., LiChrosorb 100 RP-18 | nih.gov |

| Mobile Phase | Acetonitrile/Phosphate Buffer | nih.gov |

| Detection | UV (e.g., 239 nm) | nih.gov |

| Flow Rate | 1.0 ml/min | jocpr.com |

| Application | Purity determination and quantification | researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound analogues, which may possess limited volatility, chemical derivatization is often a necessary prerequisite to enhance their amenability to GC analysis. researchgate.netmdpi.com This process involves converting the polar functional groups, such as secondary amines within the piperazine ring, into less polar, more volatile derivatives. researchgate.netjfda-online.com

Derivatization not only increases volatility but also improves the thermal stability of the analytes, leading to better chromatographic peak shapes and enhanced sensitivity. researchgate.net Common derivatization strategies for amines include acylation, for instance, with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA), which introduce fluorinated groups that are highly responsive to electron capture detectors and produce characteristic mass spectral fragmentation patterns. researchgate.net Another approach is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.netmdpi.com

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of the derivatives is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its identification.

As the separated derivatives elute from the GC column, they enter the mass spectrometer. In the MS, the molecules are ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process causes the molecules to fragment into a series of smaller, charged ions. The mass-to-charge ratio (m/z) of these fragments is then measured. The resulting mass spectrum is a unique fingerprint of the original molecule, allowing for its definitive identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. For instance, the presence of a tert-butyl group in the analogues would be expected to yield a characteristic fragment ion at m/z 57.

The combination of the high separation power of GC with the sensitive and specific detection of MS makes it an invaluable tool for the analysis of this compound derivatives, enabling the confirmation of their identity and the detection of any volatile impurities. researchgate.net

Table 1: Illustrative GC-MS Parameters for the Analysis of a Derivatized this compound Analogue

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium (1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 50-550 amu |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

Other Advanced Analytical Methods

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely utilized analytical technique in pharmaceutical quality control due to its simplicity, speed, and cost-effectiveness. ugm.ac.idjbclinpharm.org It is primarily employed for the quantitative analysis of substances by measuring their absorption of light in the ultraviolet (190–400 nm) and visible (400–800 nm) regions of the electromagnetic spectrum. ugm.ac.idlabmanager.com This absorption corresponds to the excitation of electrons from lower to higher energy orbitals within the molecule. ugm.ac.id

For this compound analogues, UV-Vis spectrophotometry serves as a valuable tool for determining their concentration in solution and for routine quality control checks. microbiozindia.comthermofisher.com The Beer-Lambert law is the fundamental principle underpinning this application, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ugm.ac.id To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of the analogue at known concentrations. The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the calibration curve. juniperpublishers.com

The wavelength of maximum absorbance (λmax) is a characteristic property of a compound and is often selected for quantitative measurements to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law. juniperpublishers.com While the piperazin-2-one core itself may have a relatively weak chromophore, the presence of other functional groups or aromatic rings in the analogues can give rise to distinct UV absorption profiles. tandfonline.com

UV-Vis spectrophotometry is also instrumental in assessing the purity and stability of the compounds. labmanager.commicrobiozindia.com The presence of impurities can be indicated by changes in the shape of the absorption spectrum or the appearance of additional absorption bands. microbiozindia.com During stability studies, this technique can be used to monitor the degradation of a compound over time by observing a decrease in the absorbance at its λmax. labmanager.commicrobiozindia.com

Table 2: Hypothetical UV-Vis Spectrophotometric Data for this compound Analogues in Methanol

| Compound | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| Analogue A (with phenyl substituent) | 254 | 12,000 |

| Analogue B (with naphthyl substituent) | 280 | 15,500 |

| Analogue C (with pyridine (B92270) substituent) | 265 | 9,800 |

Elemental analysis is a fundamental analytical technique that determines the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. It is a crucial method for confirming the empirical formula of newly synthesized molecules, including analogues of this compound. researchgate.net The technique provides a direct measure of the mass percentages of the constituent elements, which can then be compared to the theoretical values calculated from the proposed molecular formula.

The analysis is performed using an elemental analyzer, where a small, precisely weighed amount of the pure compound is combusted in a furnace at high temperatures in the presence of an excess of oxygen. This combustion process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced back to N₂. These combustion products are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.

The experimentally determined mass percentages of C, H, and N are then compared with the theoretical percentages calculated for the expected molecular formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the proposed structure and confirms the purity of the sample. mdpi.com Any significant deviation may indicate the presence of impurities, residual solvent, or an incorrect structural assignment.

Table 3: Comparison of Theoretical and Found Elemental Analysis Data for a Hypothetical this compound Analogue (C₁₄H₂₀N₂O)

| Element | Theoretical (%) | Found (%) | Difference (%) |

| Carbon (C) | 72.38 | 72.25 | -0.13 |

| Hydrogen (H) | 8.68 | 8.75 | +0.07 |

| Nitrogen (N) | 12.06 | 12.11 | +0.05 |

Iv. Computational Chemistry and Molecular Modeling of 1 Tert Butyl Piperazin 2 One Systems

Molecular Dynamics and Conformational Analysis

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld surface, energy framework):No crystal structure data or accompanying analyses, such as Hirshfeld surface or energy framework calculations, have been reported for this molecule.

Further experimental and computational research is required to characterize the molecular properties of 1-(tert-Butyl)piperazin-2-one.

Molecular Docking Studies

Molecular docking is a pivotal computational tool that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target molecule, typically a protein receptor. This technique is instrumental in understanding the binding modes and affinities of potential drug candidates, thereby informing the drug discovery process.

Computational approaches can be employed to screen this compound and its analogs against libraries of known protein structures to identify potential biological targets. nih.govbiorxiv.orgnih.govresearchgate.netplos.org Such virtual screening efforts would involve docking the compound into the binding sites of these proteins and scoring the interactions to predict binding affinity. The key interactions would likely involve the structural features of the this compound molecule:

The Piperazin-2-one (B30754) Ring: The amide group within the ring can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This allows for the formation of crucial hydrogen bonds with amino acid residues in a protein's active site.

The Second Nitrogen Atom: The other nitrogen atom in the piperazine (B1678402) ring can also participate in hydrogen bonding or electrostatic interactions, depending on its protonation state.

For instance, in studies of related piperazine derivatives, docking simulations have revealed key interactions with targets such as topoisomerase II and the DNA minor groove. nih.govmdpi.com These studies highlight the ability of the piperazine core to orient functional groups for optimal interaction with amino acid residues like aspartic acid. nih.govmdpi.com Similarly, docking studies of piperazine-containing compounds have been used to predict their binding modes with enzymes like DprE1 from Mycobacterium tuberculosis and various protein kinases. asm.org

A hypothetical molecular docking workflow for this compound would involve:

Preparation of the 3D structure of this compound.

Selection of a relevant protein target with a known crystal structure.

Use of a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose of the compound in the active site of the target.

Analysis of the predicted interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Scoring of the binding affinity to estimate the potency of the interaction.

The outcomes of such predictive studies would provide a rational basis for which biological systems this compound might modulate.

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a ligand-target complex to guide the design of more potent and selective inhibitors. The this compound scaffold can serve as a valuable starting point or fragment in SBDD campaigns.

Once a preliminary binding mode of this compound to a target of interest is established through molecular docking, medicinal chemists can use this information to make targeted modifications to the molecule to enhance its binding affinity and other pharmacological properties. For example, if the docking pose reveals an unoccupied hydrophobic pocket near the tert-butyl group, this group could be replaced with a larger or differently shaped hydrophobic moiety to improve van der Waals contacts. Conversely, if a potential hydrogen bonding partner on the protein is not engaged, a functional group capable of forming a hydrogen bond could be introduced at a suitable position on the piperazin-2-one ring.

The optimization process based on the this compound scaffold would typically involve an iterative cycle of:

Design: Proposing new derivatives based on the predicted binding mode.

Synthesis: Chemically synthesizing the designed compounds.

Biological Evaluation: Testing the synthesized compounds for their activity against the target.

Structural Studies: Determining the crystal structure of the most promising compounds in complex with the target protein (if feasible) to validate the binding mode and inform the next round of design.

No Publicly Available Research Found for "this compound" in Specified Materials Science Applications

Following a comprehensive and targeted search of publicly available scientific literature and databases, no research or data could be found regarding the application of the chemical compound "this compound" in the specific fields of materials science and polymer chemistry as outlined in the user's request.

The requested article was to be structured around the following topics:

VI. Applications in Materials Science and Polymer Chemistry

Vi. Applications in Materials Science and Polymer Chemistry

Functionalization for Advanced Materials (e.g., solar cells, microspheres)

Despite multiple search strategies and queries aimed at uncovering any potential connections between "1-(tert-Butyl)piperazin-2-one" and these areas, the scientific literature does not appear to contain any studies, papers, or patents detailing its use as a monomer, ligand, or functional component in metallopolymers, coordination polymers, Metal-Organic Frameworks (MOFs), degradable polymers, biomedical scaffolds, or for the functionalization of advanced materials like solar cells and microspheres.

Therefore, it is not possible to generate the requested scientifically accurate article focusing solely on "this compound" within the provided outline, as the foundational research data does not exist in the public domain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.